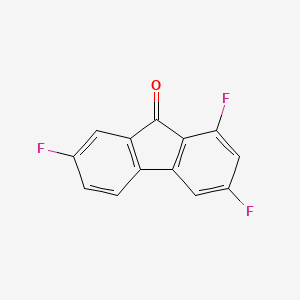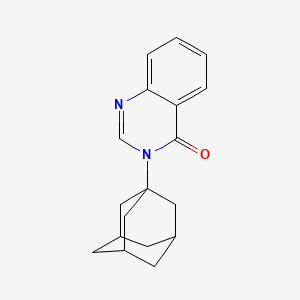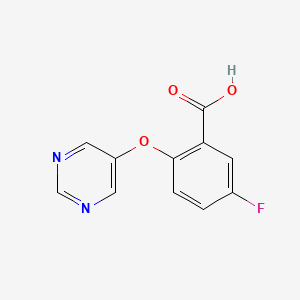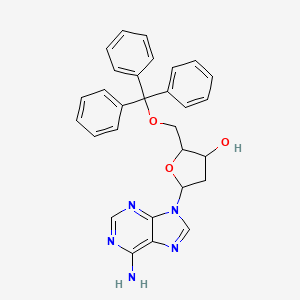
N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of malaria and other parasitic diseases. The presence of the quinoline ring in its structure is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.
Substitution Reactions: The chlorine atom at the 7-position of the quinoline ring is replaced with an amino group through nucleophilic aromatic substitution.
Coupling Reactions: The resulting intermediate is then coupled with N,N-diethyl-N’-phenylpropane-1,3-diamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, particularly at the 7-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide involves the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound targets the digestive vacuole of the parasite, disrupting its metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its antimalarial and anti-inflammatory properties.
Quinacrine: Another quinoline derivative with antimalarial and anticancer activities.
Uniqueness
N’-(7-chloroquinolin-4-yl)-N,N-diethyl-N’-phenylpropane-1,3-diamine;hydroiodide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
5439-75-8 |
|---|---|
Molekularformel |
C22H27ClIN3 |
Molekulargewicht |
495.8 g/mol |
IUPAC-Name |
N'-(7-chloroquinolin-4-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydroiodide |
InChI |
InChI=1S/C22H26ClN3.HI/c1-3-25(4-2)15-8-16-26(19-9-6-5-7-10-19)22-13-14-24-21-17-18(23)11-12-20(21)22;/h5-7,9-14,17H,3-4,8,15-16H2,1-2H3;1H |
InChI-Schlüssel |
XCKQBJBPNCIBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C2=C3C=CC(=CC3=NC=C2)Cl.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


dimethyl-](/img/structure/B13989057.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)

![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)






![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)


